molecular formula C24H19NS B14561863 (2E)-N-(4-Methylphenyl)-4,6-diphenyl-2H-thiopyran-2-imine CAS No. 62219-38-9

(2E)-N-(4-Methylphenyl)-4,6-diphenyl-2H-thiopyran-2-imine

Cat. No.: B14561863
CAS No.: 62219-38-9
M. Wt: 353.5 g/mol
InChI Key: DXNZJEAOYQOBEJ-UHFFFAOYSA-N
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Description

(2E)-N-(4-Methylphenyl)-4,6-diphenyl-2H-thiopyran-2-imine is a complex organic compound that belongs to the class of thiopyrans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-Methylphenyl)-4,6-diphenyl-2H-thiopyran-2-imine typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylamine with 4,6-diphenyl-2H-thiopyran-2-one under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-Methylphenyl)-4,6-diphenyl-2H-thiopyran-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds.

Scientific Research Applications

(2E)-N-(4-Methylphenyl)-4,6-diphenyl-2H-thiopyran-2-imine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-N-(4-Methylphenyl)-4,6-diphenyl-2H-thiopyran-2-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. Additionally, the aromatic rings and sulfur atom contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-{[(4-Methylphenyl)sulfonyl]hydrazono}ethanoic acid
  • (2E)-{[(4-Methylphenyl)sulfonyl]hydrazono}acetyl chloride
  • Ethyl (2E)-3-{1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acrylate

Uniqueness

(2E)-N-(4-Methylphenyl)-4,6-diphenyl-2H-thiopyran-2-imine is unique due to its specific structural features, such as the thiopyran ring and the imine group

Properties

CAS No.

62219-38-9

Molecular Formula

C24H19NS

Molecular Weight

353.5 g/mol

IUPAC Name

N-(4-methylphenyl)-4,6-diphenylthiopyran-2-imine

InChI

InChI=1S/C24H19NS/c1-18-12-14-22(15-13-18)25-24-17-21(19-8-4-2-5-9-19)16-23(26-24)20-10-6-3-7-11-20/h2-17H,1H3

InChI Key

DXNZJEAOYQOBEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2C=C(C=C(S2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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